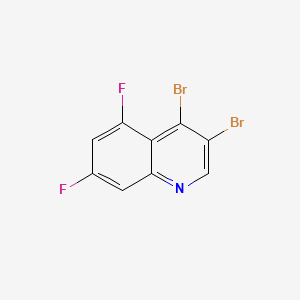

3,4-Dibromo-5,7-difluoroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1209722-56-4 |

|---|---|

Molecular Formula |

C9H3Br2F2N |

Molecular Weight |

322.935 |

IUPAC Name |

3,4-dibromo-5,7-difluoroquinoline |

InChI |

InChI=1S/C9H3Br2F2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H |

InChI Key |

HVDUKMXVEQOHQX-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1F)C(=C(C=N2)Br)Br)F |

Synonyms |

3,4-Dibromo-5,7-difluoroquinoline |

Origin of Product |

United States |

Reactivity and Transformational Studies of 3,4 Dibromo 5,7 Difluoroquinoline

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Other Transition Metal-Catalyzed Coupling Transformations

The presence of two distinct halogen atoms (bromine) at the C3 and C4 positions of the quinoline (B57606) ring allows for selective functionalization through various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bonds can be exploited to introduce a variety of substituents, leading to the synthesis of diverse molecular architectures.

While specific examples for 3,4-Dibromo-5,7-difluoroquinoline are not extensively documented in publicly available literature, the principles of established coupling reactions can be applied. For instance, Sonogashira, Suzuki, and Heck couplings are powerful tools for forming carbon-carbon bonds.

Table 1: Potential Transition Metal-Catalyzed Coupling Reactions of this compound

| Coupling Reaction | Reactant | Catalyst/Conditions | Potential Product |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | Alkynyl-substituted quinoline |

| Suzuki | Boronic acid/ester | Pd catalyst, base | Aryl/heteroaryl-substituted quinoline |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted quinoline |

Electrophilic Aromatic Substitution on the Quinoline Ring

The electron-withdrawing nature of the two fluorine atoms at the C5 and C7 positions deactivates the quinoline ring towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration and halogenation may be possible. The directing effects of the existing substituents would likely influence the position of the incoming electrophile.

Functionalization of the Quinoline Core through C-H Activation

Direct C-H activation represents a modern and efficient strategy for the functionalization of heterocyclic compounds. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. For this compound, C-H activation could potentially occur at the remaining C-H bonds on the quinoline nucleus, offering a direct route to novel derivatives. The regioselectivity of such reactions would be a key challenge, influenced by the electronic and steric environment of each C-H bond.

Cycloaddition and Rearrangement Reactions

The quinoline core itself can participate in cycloaddition reactions, although the presence of the deactivating fluorine and bromine substituents might diminish its reactivity. Similarly, rearrangement reactions involving the quinoline skeleton or its substituents could be explored under specific thermal or photochemical conditions, potentially leading to novel isomeric structures.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For the transformations of this compound, mechanistic studies could involve a combination of experimental techniques (e.g., kinetic analysis, isolation of intermediates) and computational modeling. Such investigations would provide valuable insights into the electronic effects of the fluorine and bromine substituents on the reactivity of the quinoline ring and the stability of reaction intermediates.

Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromo 5,7 Difluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR Analysis

No data available.

Carbon (13C) NMR Analysis

No data available.

Fluorine (19F) NMR Analysis

No data available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

No data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No data available.

Infrared (IR) Spectroscopy for Functional Group Identification

No data available.

Should experimental data for 3,4-Dibromo-5,7-difluoroquinoline become publicly available in the future, a comprehensive and scientifically accurate article based on the provided outline can be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

There is currently no published research detailing the UV-Vis absorption spectrum of this compound. Consequently, information regarding its electronic transitions, such as π-π* and n-π* transitions, and specific absorption maxima (λmax) are not available.

X-ray Crystallography for Solid-State Structure Determination

Similarly, the solid-state structure of this compound has not been determined through X-ray crystallography. As a result, crystallographic data, including its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state, remain unknown.

Further experimental investigation is required to elucidate the spectroscopic and structural features of this particular compound.

Computational and Theoretical Chemistry Studies of 3,4 Dibromo 5,7 Difluoroquinoline

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Detailed electronic structure calculations for 3,4-Dibromo-5,7-difluoroquinoline are not available in the current body of scientific literature. Such studies would typically involve:

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Without computational studies, the predicted spectroscopic parameters for this compound remain undetermined. Theoretical calculations are instrumental in:

NMR (Nuclear Magnetic Resonance): Predicting the chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei, which would aid in the structural elucidation of the compound and its derivatives.

IR (Infrared): Calculating the vibrational frequencies to help assign the characteristic absorption bands in the experimental IR spectrum.

UV-Vis (Ultraviolet-Visible): Simulating the electronic transitions to predict the absorption maxima in the UV-Vis spectrum, which is related to the electronic structure of the molecule.

Reaction Pathway Analysis and Mechanistic Modeling

No studies on the reaction pathway analysis or mechanistic modeling for this compound have been found. This type of research would be essential for understanding its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

Quantitative Structure-Property Relationships (QSPR) for Predictive Design

There is no available research on the development of QSPR models for this compound. QSPR studies would correlate the structural features of this and related compounds with their physicochemical properties, enabling the predictive design of new molecules with desired characteristics.

Molecular Dynamics Simulations to Explore Conformational Space (excluding biological interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the accessible conformations of a molecule and the energetic barriers between them. For this compound, which possesses a rigid quinoline (B57606) core, the conformational space is primarily defined by the vibrational modes of the ring system and any potential, albeit minor, out-of-plane distortions of the substituents.

While the quinoline ring system is largely planar, minor puckering or deviations from planarity can occur. MD simulations, typically performed using force fields like AMBER or GAFF, can map these subtle conformational changes. nih.govacs.org A simulation would likely be set up by placing the molecule in a simulation box, often solvated with a non-aqueous solvent to exclude biological context, and then running the simulation for a sufficient duration (nanoseconds to microseconds) to sample a representative range of conformations.

The primary goal of such a simulation would be to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. For a largely rigid molecule like this compound, the conformational landscape is expected to be dominated by a single low-energy basin corresponding to a near-planar geometry. The main conformational freedom would arise from the vibrational modes of the C-Br and C-F bonds.

A hypothetical study might analyze the distribution of dihedral angles within the quinoline ring to quantify its planarity. It is anticipated that the deviations from planarity would be minimal due to the aromatic nature of the bicyclic system. The table below illustrates a hypothetical analysis of key dihedral angles, where values close to 0° or 180° would confirm a high degree of planarity.

| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) | Interpretation |

|---|---|---|---|

| C1-C2-C3-C4 | -0.5 | 2.1 | Indicates high planarity of the pyridine (B92270) ring. |

| C5-C6-C7-C8 | 0.3 | 2.5 | Indicates high planarity of the benzene (B151609) ring. |

| N-C8a-C4a-C4 | 1.2 | 3.0 | Shows minor puckering at the ring junction. |

Investigation of Halogen Bonding and Other Non-Covalent Interactions

The presence of four halogen atoms (two bromine and two fluorine) on the quinoline scaffold makes this compound a prime candidate for engaging in a variety of non-covalent interactions, with halogen bonding being of particular significance. acs.orgacs.org Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). acs.orgnih.gov This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-X bond. nih.gov

In this compound, the bromine atoms are expected to be potent halogen bond donors, as the electron-withdrawing nature of the difluoro-substituted quinoline ring would enhance the positive character of their σ-holes. The fluorine atoms, being highly electronegative and less polarizable, are generally poor halogen bond donors but can act as acceptors. mdpi.com

Computational methods like Density Functional Theory (DFT) and high-level ab initio calculations are ideal for studying these interactions. arabjchem.orgrsc.org By calculating the molecular electrostatic potential (MEP) surface, one could visualize the electrophilic and nucleophilic regions of the molecule. For this compound, positive σ-holes would be predicted on the bromine atoms, while the nitrogen lone pair and the fluorine atoms would represent nucleophilic sites.

Theoretical studies would likely investigate the formation of dimers and larger aggregates of this compound, held together by various non-covalent interactions. The most probable interactions would include:

Br···N Halogen Bonds: A strong, directional interaction where a bromine atom of one molecule interacts with the nitrogen atom of another. This is often a dominant interaction in the crystal engineering of halogenated nitrogen heterocycles. acs.org

Br···F Halogen Bonds: An interaction between the bromine of one molecule and a fluorine atom of another.

π-π Stacking: The interaction between the electron-rich aromatic π-systems of two quinoline rings. The presence of electron-withdrawing halogens would likely lead to a 'sandwich' or 'parallel-displaced' stacking arrangement.

C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the quinoline C-H donors and the fluorine or nitrogen acceptors.

Quantum Theory of Atoms in Molecules (QTAIM) analysis could be employed to characterize the nature and strength of these interactions by identifying bond critical points (BCPs) and analyzing their electron density properties. rsc.org The table below provides hypothetical data for the most significant non-covalent interactions that could be identified in a computational study of a this compound dimer.

| Interaction Type | Typical Distance (Å) | Interaction Energy (kcal/mol) | Bond Angle (C-X···Y) (degrees) |

|---|---|---|---|

| C(4)-Br···N | 2.95 | -4.5 | 170 |

| C(3)-Br···F(5) | 3.10 | -2.1 | 165 |

| π-π Stacking (centroid-centroid) | 3.60 | -3.0 | N/A |

| C(2)-H···F(7) | 2.50 | -0.8 | 145 |

Advanced Research Applications of 3,4 Dibromo 5,7 Difluoroquinoline

Role as a Versatile Synthetic Building Block

The strategic placement of four halogen atoms on the quinoline (B57606) ring system makes 3,4-Dibromo-5,7-difluoroquinoline a highly reactive and versatile intermediate in organic synthesis. The differential reactivity of the bromine and fluorine substituents allows for selective chemical transformations, providing a pathway to a wide array of functionalized molecules.

The presence of bromine atoms at the 3 and 4 positions of the quinoline ring are key to its utility as a precursor for complex molecules. These positions are susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and vinyl groups, thereby enabling the construction of intricate molecular frameworks.

The fluorine atoms at the 5 and 7 positions, while generally less reactive in nucleophilic substitution reactions compared to bromine, play a crucial role in modulating the electronic properties of the quinoline ring. Their strong electron-withdrawing nature can influence the reactivity of the C-Br bonds and can also be retained in the final product to enhance properties such as metabolic stability and binding affinity in biologically active molecules. The synthesis of complex, polyfunctionalized quinolines is of significant interest due to their prevalence in medicinal chemistry and drug discovery.

Beyond simple functionalization, this compound can serve as a foundational scaffold for the synthesis of novel and complex heterocyclic systems. The bromine atoms can be replaced through various synthetic methodologies to build new rings onto the quinoline core. For instance, sequential cross-coupling and cyclization reactions can lead to the formation of fused polycyclic aromatic systems with unique electronic and photophysical properties.

The ability to selectively functionalize the different positions of the quinoline ring allows for the creation of "molecular Legos," where different building blocks can be attached in a controlled manner. This modular approach is highly valuable in combinatorial chemistry for the rapid generation of libraries of new compounds for screening in drug discovery and materials science.

Exploration in Materials Science

The unique combination of a quinoline core with both bromine and fluorine substituents suggests that this compound could be a valuable component in the design of advanced functional materials. The electronic properties conferred by the halogen atoms are particularly relevant in this field.

Quinoline derivatives are known to be used in organic light-emitting diodes (OLEDs) and other electronic devices. chembuyersguide.com The introduction of fluorine atoms can enhance the electron-transporting properties of organic materials, which is a critical aspect of OLED performance. The bromine atoms, on the other hand, could be utilized to tune the energy levels of the molecule or to serve as handles for further functionalization to optimize device performance. While direct research on this compound in this area is not yet prevalent, the known applications of related halogenated quinolines suggest its potential as a building block for new organic electronic materials. Phthalocyanines, another class of organic materials, have also been widely employed in organic light-emitting devices. researchgate.net

Quinoline derivatives have shown promise as components in third-generation photovoltaic devices, including dye-sensitized solar cells (DSSCs) and polymer solar cells. chembuyersguide.com In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor. The quinoline moiety can act as an effective electron acceptor or part of the conjugated bridge in these dyes. researchgate.netnih.govsigmaaldrich.com The presence of fluorine atoms in this compound could enhance the electron-accepting properties and photostability of such dyes, while the bromine atoms offer sites for attaching the dye to the semiconductor surface or for linking to other parts of the dye molecule. Theoretical studies have been conducted to design new quinoline-based organic photosensitizers for DSSCs. researchgate.net Similarly, in polymer solar cells, quinoline-containing polymers could be developed where the electronic properties are fine-tuned by the halogen substituents. Quinoxaline-based organic sensitizers have also been synthesized and used for DSSCs. case.edu

Quinoline and its derivatives are well-established as fluorescent chemosensors for the detection of various analytes, including metal ions and changes in pH. researchgate.netrsc.orgresearchgate.netmdpi.comrsc.org The quinoline ring provides a rigid and fluorescent platform, and the introduction of specific functional groups allows for selective binding to target analytes, often resulting in a change in the fluorescence signal. The dibromo-difluoro substitution pattern of this compound could be exploited in several ways. The halogen atoms can influence the photophysical properties of the quinoline core, potentially leading to sensors with enhanced sensitivity or novel sensing capabilities. Furthermore, the bromine atoms can be synthetically modified to introduce specific recognition sites for target analytes, making it a versatile precursor for a new generation of chemical sensors.

Contribution to Catalyst Design and Ligand Synthesis

There is currently no specific information available in peer-reviewed literature or patents detailing the use of this compound in catalyst design or for the synthesis of ligands. In a broader context, quinoline derivatives are known to act as ligands in organometallic catalysis. nih.gov The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity. The bromine atoms at the 3- and 4-positions of this compound could potentially be displaced or involved in oxidative addition reactions, a key step in many catalytic cycles. researchgate.net

Utilization in Agrochemical and Pesticide Synthesis Research

Specific research on the application of this compound in the synthesis of agrochemicals and pesticides has not been documented in the available literature. However, the broader class of fluoroquinolone compounds has been investigated for such purposes. ccspublishing.org.cn Fluorine-containing compounds often exhibit enhanced biological activity, and the quinoline structure is a known pharmacophore in some pesticides. ccspublishing.org.cnnih.gov For instance, certain quinoline derivatives have been patented for their use in controlling undesirable plant growth and as fungicides. google.comgoogle.com The introduction of fluorine atoms can alter the lipophilicity and metabolic stability of a molecule, which are important properties for agrochemicals. ccspublishing.org.cn

Research into Dyes and Pigments

There is no available research that specifically implicates this compound in the synthesis of dyes or pigments. Generally, extended aromatic systems, which can be synthesized from halogenated precursors, are responsible for the color of organic dyes. The quinoline scaffold can be a component of larger chromophores. The reactivity of the bromo-substituents on this compound could theoretically allow for the extension of the conjugated system through cross-coupling reactions, a common strategy in the synthesis of dye molecules.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3,4-Dibromo-5,7-difluoroquinoline?

To confirm the structure and purity of this compound, use:

- Nuclear Magnetic Resonance (NMR) spectroscopy : 1H and 13C NMR resolve substituent positions and connectivity, with bromine and fluorine atoms inducing distinct splitting patterns and chemical shifts. For example, fluorine substituents at C5 and C7 generate deshielding effects observable in 13C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns. Bromine isotopes (79Br/81Br) produce characteristic doublets, aiding confirmation of brominated positions .

- Infrared (IR) Spectroscopy : Detects functional groups like C-F (1000–1100 cm⁻¹) and C-Br (500–600 cm⁻¹) stretching vibrations .

- HPLC with UV detection : Quantifies purity and monitors reaction progress using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How can researchers synthesize this compound from precursor compounds?

A two-step approach is common:

- Step 1 : Fluorination of quinoline precursors via halogen exchange (e.g., using KF or Selectfluor®) to introduce fluorine at C5 and C6. Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity .

- Step 2 : Bromination at C3 and C4 using N-bromosuccinimide (NBS) or Br₂ in a controlled environment (e.g., DCM at 0°C) to avoid over-bromination. Monitor reaction progress via TLC .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product, with purity verified by elemental analysis (C, H, N, Br, F) .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

Key challenges include:

- Co-elution of halogenated byproducts in HPLC, resolved using gradient elution or hyphenated techniques like LC-MS .

- Matrix interference in biological samples, addressed via solid-phase extraction (SPE) or derivatization .

- Quantifying low-abundance fluorinated impurities (e.g., mono- vs. di-brominated analogs) using GC-MS with electron-capture detection (ECD) for enhanced sensitivity .

Advanced Research Questions

Q. How do substituent positions (C3, C4, C5, C7) influence the reactivity and electronic properties of this compound?

- Electrophilic substitution : Bromine at C3/C4 deactivates the quinoline ring, directing further substitutions to C6 or C7. Fluorine at C5/C7 enhances electron-withdrawing effects, altering redox potentials (e.g., cyclic voltammetry shows shifted reduction peaks) .

- Electronic effects : Fluorine’s high electronegativity increases the compound’s dipole moment, impacting solubility in polar solvents (e.g., DMSO vs. toluene) .

- Comparative reactivity table :

| Substituent Position | Reactivity (Electrophilic) | Solubility (Polar Solvents) |

|---|---|---|

| C3/C4 (Br) | Low | Moderate (logP ~2.8) |

| C5/C7 (F) | Very Low | High (logP ~1.5) |

- Applications : Bromine sites enable cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing pharmacophores, while fluorine enhances metabolic stability in drug candidates .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR signal overlap) for this compound derivatives?

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations between C3-Br and adjacent protons clarify substituent positions .

- Isotopic labeling : Synthesize 19F-labeled analogs to simplify 19F NMR interpretation and track fluorine environments .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts (e.g., using Gaussian 16) and validates experimental NMR assignments .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

- Parallel synthesis : Employ automated reactors to vary substituents (e.g., replacing Br with Cl or I) while maintaining constant fluorination conditions .

- High-throughput screening (HTS) : Test intermediates for biological activity early to prioritize analogs with enhanced antimicrobial or anticancer properties .

- Crystallography : Solve X-ray structures to correlate substituent geometry with activity. For example, dihedral angles between the quinoline ring and bromine influence binding to enzyme active sites .

Methodological Considerations

- Contradictions in halogenation efficiency : Evidence from fluorinated quinoline syntheses suggests that solvent choice (e.g., DMF vs. THF) impacts bromination yields due to varying dielectric constants .

- Ethical and safety protocols : Handle bromine and fluorine reagents in fume hoods with PPE. Waste must be neutralized (e.g., NaHCO₃ for acidic byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.